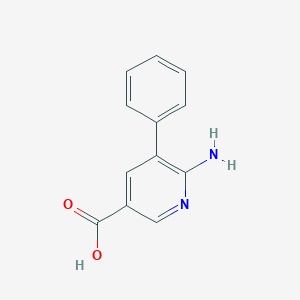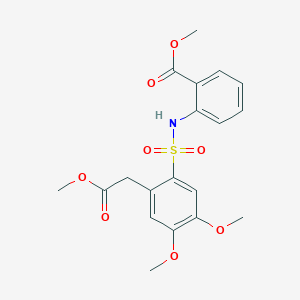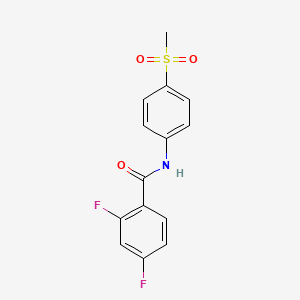
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Mécanisme D'action
Target of Action
The primary target of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting the production of prostanoids . This inhibition is likely to result in anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The compound affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the production of prostanoids, which are key mediators of inflammation . The downstream effects of this inhibition include a reduction in inflammation and associated symptoms such as pain and fever .
Result of Action
The result of the compound’s action is a reduction in inflammation. In in vivo studies, compounds with a similar structure have shown promising anti-inflammatory activity, with a percentage of inhibition values ranging from 54.239 to 39.021% . This suggests that this compound could have a similar effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through a series of reactions starting from simple precursors like acetylacetone and elemental sulfur.
Introduction of the tert-butyl group: This step involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group onto the benzene ring.
Amidation: The benzene ring is then amidated using an appropriate amine, such as 4-aminobenzoic acid.
Carbamoylation: Finally, the carbamate group is introduced using methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carboxylate): Similar structure but with a carboxylate group instead of a carbamate.
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-sulfonate): Similar structure but with a sulfonate group.
Uniqueness
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate group, in particular, may offer unique reactivity and stability compared to similar compounds.
Propriétés
IUPAC Name |
methyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)27-18(15(11)17(24)22-19(25)26-6)21-16(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,1-6H3,(H,21,23)(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWBMHUBNZEHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)
![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)
![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-(4-CHLOROPHENYL)-2-[8-(4-ETHOXYBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE](/img/structure/B2401054.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)
![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)



